5-(2,5-Difluorophenyl)pentanoic acid

Description

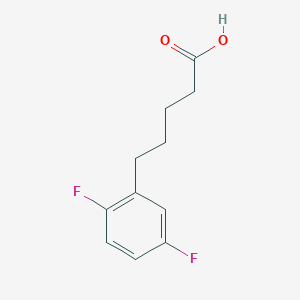

5-(2,5-Difluorophenyl)pentanoic acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 2,5-difluorophenyl group at the fifth carbon. This structure combines the hydrophilicity of the carboxylic acid group with the lipophilicity and electronic effects of the difluorinated aromatic ring. Fluorine atoms, due to their high electronegativity and small atomic radius, enhance molecular stability, binding specificity, and metabolic resistance, making this compound of interest in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

5-(2,5-difluorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H12F2O2/c12-9-5-6-10(13)8(7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |

InChI Key |

VTQMUPUDISSGSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CCCCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 5-(2,5-Difluorophenyl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(2,5-Difluorophenyl)pentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2,5-difluorophenyl)pentanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in Pentanoic Acid Derivatives

| Compound Name | Substituent(s) | Key Features | Molecular Weight | Pharmacological Notes | Evidence ID |

|---|---|---|---|---|---|

| This compound | 2,5-Difluorophenyl | High electronegativity, metabolic stability | ~214.18* | Potential receptor specificity | [7], [10] |

| 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid | Phenylcyclohexylamino group | Bulky hydrophobic substituent | ~317.41 | High affinity for PCP receptor | [2] |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 4-Fluorophenyl + ketone | Ketone group introduces polarity | 210.20 | Altered solubility and reactivity | [6] |

| Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid) | 2,5-Dimethylphenoxy + dimethyl groups | Lipophilic, oral bioavailability | 250.33 | FDA-approved lipid-lowering agent | [7], [10] |

| 5-(Diphenylphosphinyl)pentanoic acid | Diphenylphosphinyl group | Electron-withdrawing, metal-binding capacity | 302.30 | Catalytic or coordination chemistry | [6] |

*Calculated based on molecular formula C₁₁H₁₀F₂O₂.

Structural and Functional Insights

- Fluorination Patterns: The 2,5-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in 5-(4-fluorophenyl)-5-oxopentanoic acid. Gemfibrozil substitutes fluorine with methyl groups on the phenyl ring, increasing lipophilicity and enhancing oral absorption, a critical factor in its therapeutic success .

- Backbone Modifications: The ketone in 5-(4-fluorophenyl)-5-oxopentanoic acid introduces polarity, which may reduce membrane permeability compared to the carboxylic acid in the target compound . Dimethyl groups on Gemfibrozil’s backbone improve metabolic stability by shielding the acid group from enzymatic degradation .

- Functional Group Diversity: The diphenylphosphinyl group in 5-(diphenylphosphinyl)pentanoic acid enables coordination with metals, suggesting applications in catalysis or materials science, unlike the purely organic fluorinated target . The phenylcyclohexylamino group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid creates a sterically hindered structure, optimizing it for high-affinity receptor binding (e.g., PCP receptor) .

Key Research Findings

- Receptor Binding: Antibodies generated against 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid demonstrated strong correlations (r² = 0.57–0.80) with pharmacological receptor binding assays, highlighting the importance of substituent geometry in biological activity .

- Metabolic Stability: Fluorinated analogs like the target compound may exhibit enhanced resistance to oxidative metabolism compared to non-fluorinated derivatives, as seen in fluorinated pharmaceuticals like Gemfibrozil .

- Synthetic Utility: Derivatives such as 5-(4-((2,6-difluorophenyl)diazenyl)phenoxy)pentanoic acid () showcase the versatility of fluorinated pentanoic acids in photodynamic or supramolecular systems due to their tunable electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.